molecular formula C7H6ClNO3 B15365592 3-Chloro-2-methyl-5-nitrophenol

3-Chloro-2-methyl-5-nitrophenol

Cat. No.: B15365592
M. Wt: 187.58 g/mol
InChI Key: XQWYVSFMXIRITD-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-5-nitrophenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a benzene ring with a hydroxyl group. This compound is known for its diverse applications in scientific research, industry, and medicine.

Synthetic Routes and Reaction Conditions:

  • Nitration of 3-Chloro-2-methylphenol: This method involves the nitration of 3-chloro-2-methylphenol using nitric acid and sulfuric acid under controlled temperature conditions.

  • Chlorination of 2-Methyl-5-nitrophenol: This involves the chlorination of 2-methyl-5-nitrophenol using chlorine gas in the presence of a suitable catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and chlorination reactions, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 3-chloro-2-methyl-5-aminophenol.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted phenols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Iron powder, hydrogen gas.

  • Substitution: Halogenating agents, strong acids.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones.

  • Reduction: Aminophenols.

  • Substitution: Halogenated phenols.

Scientific Research Applications

3-Chloro-2-methyl-5-nitrophenol is widely used in scientific research due to its unique chemical properties It serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agrochemicals In biology, it is used as a probe to study oxidative stress and cellular processes

Mechanism of Action

3-Chloro-2-methyl-5-nitrophenol is similar to other nitrophenols, such as 2-nitrophenol and 4-nitrophenol. its unique combination of chlorine and methyl groups imparts distinct chemical and biological properties. Unlike 2-nitrophenol, which is more prone to oxidation, this compound exhibits greater stability and reactivity in various chemical reactions.

Comparison with Similar Compounds

  • 2-Nitrophenol

  • 4-Nitrophenol

  • 2-Chlorophenol

  • 4-Chlorophenol

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Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

3-chloro-2-methyl-5-nitrophenol

InChI

InChI=1S/C7H6ClNO3/c1-4-6(8)2-5(9(11)12)3-7(4)10/h2-3,10H,1H3

InChI Key

XQWYVSFMXIRITD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])O

Origin of Product

United States

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